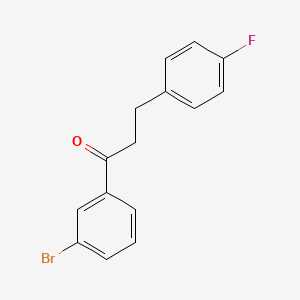

3'-Bromo-3-(4-fluorophenyl)propiophenone

描述

Contextual Significance of Propiophenone (B1677668) Scaffolds in Modern Organic Synthesis

Propiophenone, the parent structure consisting of a phenyl ring attached to a propanone group, is more than a simple aromatic ketone. It serves as a versatile molecular scaffold—a core structure upon which more complex functional groups and molecular architectures can be built. In modern organic synthesis, these scaffolds are invaluable starting points for creating a diverse array of organic molecules. Their utility is particularly prominent in medicinal chemistry and drug discovery, where the propiophenone core is a key intermediate in the synthesis of various pharmaceuticals. The structural motif of propiophenone is also instrumental in the development of novel bioactive compounds, including those with potential applications as local anesthetics and antifungal agents.

Overview of Halogenated and Fluorinated Aromatic Ketones in Chemical Research

The introduction of halogen atoms—such as fluorine, chlorine, and bromine—into the structure of aromatic ketones is a powerful and widely used strategy in chemical research. Halogenation can profoundly influence a molecule's physicochemical properties, including its electronic profile, lipophilicity, and metabolic stability.

Fluorine, in particular, is a common substituent in medicinal chemistry. Its high electronegativity and small size can alter the acidity of nearby protons, influence molecular conformation, and block metabolic pathways, often leading to enhanced biological activity and improved pharmacokinetic properties.

Bromine, another key halogen, serves a dual purpose. It modifies the electronic nature of the aromatic ring and also acts as a versatile synthetic "handle." The carbon-bromine bond is amenable to a variety of powerful cross-coupling reactions (such as Suzuki, Heck, and Sonogashira couplings), which allow for the straightforward formation of new carbon-carbon or carbon-heteroatom bonds. α-Haloketones, where the halogen is on the carbon adjacent to the carbonyl group, are particularly important as they are highly reactive precursors for the synthesis of a wide range of heterocyclic compounds, many of which exhibit significant biological activity. researchgate.netnih.gov The presence of halogen atoms is a crucial element in the design of novel therapeutic agents. researchgate.net

Specific Research Focus: 3'-Bromo-3-(4-fluorophenyl)propiophenone within Contemporary Chemical Research

While not extensively documented in mainstream chemical literature, the compound this compound represents a molecule of significant synthetic interest due to its unique combination of structural features. Its chemical structure, 1-(3-bromophenyl)-3-(4-fluorophenyl)propan-1-one, combines three key components: the propiophenone backbone, a bromine atom on the meta-position (3') of the phenyl ring, and a 4-fluorophenyl group at the 3-position of the propane (B168953) chain.

This specific arrangement suggests its potential role as a highly specialized intermediate in a diversity-oriented synthesis program.

The 3'-bromo group provides a reactive site for subsequent cross-coupling reactions, enabling the introduction of a wide range of other functional groups to build molecular complexity.

The 4-fluorophenyl moiety is a common feature in many bioactive molecules and pharmaceuticals, often included to enhance binding affinity to biological targets or to improve metabolic stability.

The ketone functional group itself is reactive and can be transformed into other functionalities, such as alcohols or amines.

A plausible synthetic route to this molecule would involve a conjugate addition, such as the Michael reaction. youtube.com This could entail the reaction of a 3-bromophenyl-containing compound with an α,β-unsaturated ketone bearing a 4-fluorophenyl group, or a similar strategy to form the characteristic 1,3-diphenylpropane (B92013) framework.

Below are the computed chemical properties for this specific compound.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂BrFO |

| Molecular Weight | 307.16 g/mol |

| Canonical SMILES | C1=CC(=CC(=C1)Br)C(=O)CCC2=CC=C(C=C2)F |

| InChI Key | FBUIAUTTGBMKDW-UHFFFAOYSA-N |

Historical Development of Propiophenone Synthesis and Modification Paradigms

The history of propiophenone chemistry is intrinsically linked to some of the most fundamental reactions in organic synthesis.

The primary method for constructing the core aromatic ketone structure is the Friedel-Crafts acylation , a reaction developed by Charles Friedel and James Crafts in 1877. wikipedia.orgchemistryviews.org This electrophilic aromatic substitution reaction typically involves reacting an aromatic compound, such as benzene (B151609), with an acyl halide (like propanoyl chloride) or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride. pearson.com This reaction has been a cornerstone of aromatic chemistry for over a century and remains a vital tool for creating aryl ketones. nih.govrsc.org

Once the propiophenone scaffold is formed, a variety of modification paradigms can be employed to functionalize it further. Among the most significant is the Mannich reaction . Named after chemist Carl Mannich, this three-component reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.orgorganic-chemistry.org In the context of propiophenone, this reaction can be used to introduce an aminomethyl group at the α-position (the carbon adjacent to the carbonyl), yielding a β-amino ketone, commonly known as a Mannich base. wikipedia.orgresearchgate.net These Mannich bases are valuable intermediates themselves and are used in the synthesis of pharmaceuticals and natural products. nih.govnih.gov The ability to readily introduce nitrogen-containing functional groups makes the Mannich reaction a powerful tool for modifying the propiophenone scaffold. nih.gov

Data Tables of Key Compounds

For context, the properties of the parent compound, propiophenone, and a key synthetic precursor, 3'-bromopropiophenone, are provided below.

| Property | Value |

|---|---|

| CAS Number | 93-55-0 |

| Molecular Formula | C₉H₁₀O |

| Molecular Weight | 134.18 g/mol |

| Appearance | Colorless liquid |

| Melting Point | 18.6 °C |

| Boiling Point | 218 °C |

| Property | Value |

|---|---|

| CAS Number | 19829-31-3 guidechem.comchemicalbook.com |

| Molecular Formula | C₉H₉BrO guidechem.comcymitquimica.com |

| Molecular Weight | 213.07 g/mol nih.gov |

| Appearance | White to light yellow crystalline solid guidechem.comcymitquimica.com |

| Melting Point | 39-41 °C chemicalbook.com |

| Storage | Sealed in dry, 2-8°C guidechem.com |

Retrosynthetic Analysis and Strategic Precursor Selection for this compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgbluffton.eduucoz.com For this compound, two primary retrosynthetic disconnections are considered logical and synthetically viable.

The first and most direct disconnection is of the carbon-bromine (C-Br) bond on the phenyl ring attached to the carbonyl group. This approach suggests that the target molecule can be synthesized from a precursor, 3-(4-fluorophenyl)propiophenone (B1327640), via an electrophilic aromatic substitution reaction. This strategy is advantageous as the acyl group of the propiophenone is a meta-director, which would selectively guide the incoming bromine atom to the desired 3'-position. libretexts.orgorganicchemistrytutor.comlibretexts.orgpressbooks.pubmasterorganicchemistry.com

A second key disconnection targets the acyl-aryl carbon-carbon (C-C) bond, which is characteristic of a Friedel-Crafts acylation reaction. organic-chemistry.orgmasterorganicchemistry.comsigmaaldrich.com This pathway proposes the reaction between a brominated aromatic ring and an appropriate acylating agent. Specifically, this would involve the acylation of bromobenzene (B47551) with 3-(4-fluorophenyl)propionyl chloride. However, this route presents a significant challenge regarding regioselectivity. The bromo substituent on the benzene ring is an ortho-, para-director, meaning the acylation would predominantly yield the 4'-bromo isomer, not the desired 3'-bromo product. libretexts.orgpressbooks.pub Achieving the meta-substitution required for the target molecule via this direct Friedel-Crafts acylation would be inefficient.

Therefore, the most strategically sound precursor for the synthesis is 3-(4-fluorophenyl)propiophenone , with the key final step being a regioselective bromination. An alternative, though less direct, precursor set for a multi-step synthesis could involve 3'-bromoacetophenone and 4-fluorobenzaldehyde . These could undergo a Claisen-Schmidt condensation to form a chalcone, which would then be reduced to yield the final propiophenone structure. ekb.egfrontiersin.orgresearchgate.net

Direct Bromination Approaches to the Propiophenone Core

Direct bromination of the pre-formed 3-(4-fluorophenyl)propiophenone core is a highly effective strategy due to the directing effects of the substituents on the aromatic ring.

The propiophenone core contains an acyl group (-C(O)CH2CH2-(4-F-Ph)) attached to a benzene ring. In electrophilic aromatic substitution reactions, such as bromination, the acyl group acts as a deactivating meta-director. libretexts.orgorganicchemistrytutor.comlibretexts.orgpressbooks.pubmasterorganicchemistry.com This electronic effect withdraws electron density from the aromatic ring, particularly at the ortho and para positions, making the meta position relatively more susceptible to electrophilic attack.

When 3-(4-fluorophenyl)propiophenone is subjected to bromination, the electrophilic bromine species is directed to the carbon at the 3'-position. This inherent regioselectivity simplifies the synthesis and avoids the formation of significant amounts of ortho- or para-isomers, leading to a higher yield of the desired product. libretexts.org A procedure for the meta-bromination of acetophenone (B1666503) using bromine and aluminum chloride has been well-documented, providing a strong precedent for this approach. orgsyn.org

To enhance the efficiency and selectivity of the bromination reaction, various catalytic systems and specific reaction conditions can be employed. Classical bromination often involves molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). jalsnet.com These catalysts polarize the Br-Br bond, increasing the electrophilicity of the bromine atom and facilitating the substitution reaction.

Modern methods offer milder and more selective alternatives. N-Bromosuccinimide (NBS) is a common and easier-to-handle source of electrophilic bromine. organic-chemistry.org The reaction with NBS can be catalyzed by various systems to improve performance. For instance, mandelic acid has been shown to catalyze highly regioselective aromatic bromination with NBS in aqueous conditions at room temperature. organic-chemistry.orgacs.org Other systems include the use of zeolites, which can promote high para-selectivity in some cases but demonstrate the principle of catalyst-controlled regioselectivity. rsc.org The choice of solvent is also crucial, with non-polar solvents like dichloromethane or carbon tetrachloride often used to prevent side reactions.

| Catalyst/Reagent System | Description | Selectivity Advantage |

| Br₂ / AlCl₃ | Classical electrophilic bromination system. orgsyn.org | Strong activation of bromine for reaction with deactivated rings. |

| N-Bromosuccinimide (NBS) | A solid, safer source of electrophilic bromine. organic-chemistry.org | Ease of handling and controlled release of bromine. |

| NBS / Mandelic Acid | A Lewis basic additive catalyzes the reaction under aqueous conditions. organic-chemistry.orgacs.org | Promotes high regioselectivity at room temperature. |

| Fe₃O₄@SiO₂/CuO Nanocatalyst | A heterogeneous catalyst used for aerobic bromination. tandfonline.com | High yields and potential for catalyst recycling. |

Friedel-Crafts Acylation Strategies in the Synthesis of this compound

The Friedel-Crafts acylation is a fundamental method for forming aryl ketones by reacting an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst. organic-chemistry.orgmasterorganicchemistry.comsigmaaldrich.comlibretexts.org

As identified in the retrosynthetic analysis, a potential route involves the acylation of a brominated benzene derivative. The logical precursors for this one-step approach would be bromobenzene and 3-(4-fluorophenyl)propionyl chloride. The reaction would involve the formation of an acylium ion from the acyl chloride, which then acts as the electrophile in the substitution reaction on the bromobenzene ring.

However, this strategy is hampered by the directing effect of the bromine atom on the aromatic ring. Halogens are deactivating yet ortho-, para-directing substituents. pressbooks.pub Consequently, the Friedel-Crafts acylation of bromobenzene would yield primarily 4'-Bromo-3-(4-fluorophenyl)propiophenone (B1314703) and a smaller amount of the 2'-bromo isomer. The desired 3'-bromo isomer would be formed in negligible quantities, making this a non-viable route for efficient synthesis. While Friedel-Crafts acylations on bromobenzene are known, they typically yield the para-substituted product. tcd.iegoogle.com

The choice of Lewis acid catalyst is critical in a Friedel-Crafts acylation, influencing reaction rate and, in some cases, selectivity. masterorganicchemistry.comlibretexts.org Aluminum chloride (AlCl₃) is the most common and powerful catalyst used for this transformation, especially with deactivated rings. masterorganicchemistry.comlibretexts.org A stoichiometric amount is often required as both the acyl chloride and the resulting ketone product form complexes with the catalyst. organic-chemistry.org

Other Lewis acids can also be employed, each with different levels of reactivity. Iron(III) chloride (FeCl₃) is a milder alternative to AlCl₃. masterorganicchemistry.com In recent years, a variety of other catalysts, including rare-earth metal triflates like Erbium trifluoromethanesulfonate, have been developed for Friedel-Crafts reactions, sometimes under microwave irradiation to improve yields and reaction times. sigmaaldrich.comresearchgate.net

| Lewis Acid Catalyst | Typical Application | Notes |

| Aluminum Chloride (AlCl₃) | General-purpose, highly reactive catalyst for acylation. masterorganicchemistry.comlibretexts.org | Often used in stoichiometric amounts; suitable for less reactive arenes. |

| Iron(III) Chloride (FeCl₃) | A milder alternative to AlCl₃. masterorganicchemistry.com | May be used when substrates are sensitive to stronger Lewis acids. |

| Erbium Trifluoromethanesulfonate | Modern catalyst used for acylation with carboxylic acids. sigmaaldrich.comresearchgate.net | Often employed with microwave assistance to accelerate the reaction. |

| Zinc Oxide (ZnO) | Heterogeneous catalyst for acylation. organic-chemistry.org | Offers potential for easier workup and catalyst recovery. |

An in-depth analysis of the synthetic methodologies for this compound reveals a landscape of both classical and innovative chemical strategies. The synthesis of this specific 1,3-diaryl propan-1-one derivative, while not extensively detailed in dedicated literature, can be effectively achieved through established pathways commonly employed for this class of compounds. These methods primarily revolve around the formation and subsequent modification of chalcone precursors, alongside the exploration of alternative routes to enhance efficiency and yield.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(3-bromophenyl)-3-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrFO/c16-13-3-1-2-12(10-13)15(18)9-6-11-4-7-14(17)8-5-11/h1-5,7-8,10H,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIIWNGIGDVFJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)CCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644574 | |

| Record name | 1-(3-Bromophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-14-4 | |

| Record name | 1-Propanone, 1-(3-bromophenyl)-3-(4-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 3 Bromo 3 4 Fluorophenyl Propiophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Analysis: Assignment of Proton Environments and Coupling Constants

The ¹H NMR spectrum of 3'-Bromo-3-(4-fluorophenyl)propiophenone is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the 3-bromophenyl and 4-fluorophenyl rings would appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The methylene (B1212753) protons adjacent to the carbonyl group and the methine proton would likely resonate in the range of δ 3.0 to 5.0 ppm, appearing as complex multiplets due to spin-spin coupling.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H (3-bromophenyl) | 7.2 - 8.0 | m | 7-9 |

| Aromatic-H (4-fluorophenyl) | 7.0 - 7.5 | m | 8-9 (H-H), 5-8 (H-F) |

| -CH₂-C=O | 3.2 - 3.6 | t | 7-8 |

Note: These are predicted values based on analogous structures and may not represent true experimental data.

¹³C NMR Spectral Analysis: Elucidation of Carbon Framework and Chemical Shifts

The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. The carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of δ 195-200 ppm. The aromatic carbons would resonate between δ 115 and 140 ppm, with the carbon attached to the bromine atom showing a characteristic shift. The aliphatic carbons of the propiophenone (B1677668) chain would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 197 - 200 |

| Aromatic C-Br | 120 - 125 |

| Aromatic C-F | 160 - 165 (d, ¹JCF ≈ 240-250 Hz) |

| Aromatic CH | 115 - 138 |

| -CH₂-C=O | 40 - 45 |

Note: These are predicted values based on analogous structures and may not represent true experimental data.

¹⁹F NMR Spectroscopy for Fluorine Nuclei

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and analysis of fluorine-containing compounds. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom on the phenyl ring. The chemical shift of this signal would be influenced by the electronic environment of the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. The C-Br and C-F stretching vibrations would be found in the fingerprint region, typically below 1200 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H stretch | 3050 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 2960 | Medium |

| C=O stretch (ketone) | 1680 - 1700 | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium-Strong |

| C-F stretch | 1150 - 1250 | Strong |

Note: These are predicted values based on analogous structures and may not represent true experimental data.

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).

Common fragmentation pathways would likely involve the cleavage of the bonds adjacent to the carbonyl group, leading to the formation of characteristic fragment ions. For instance, the loss of the 3-bromophenylcarbonyl or the 4-fluorophenylpropyl moieties would result in prominent peaks in the spectrum.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Isotopic Patterns

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. For this compound (molecular formula: C₁₅H₁₂BrFO), HRMS provides a measured mass that can be compared to the theoretical exact mass, confirming the molecular formula.

The theoretical monoisotopic mass of the compound is calculated using the masses of the most abundant isotopes of each element: ¹²C (12.000000 Da), ¹H (1.007825 Da), ⁷⁹Br (78.918338 Da), ¹⁹F (18.998403 Da), and ¹⁶O (15.994915 Da). This calculation yields a precise theoretical mass that serves as a benchmark for experimental results.

A key feature in the mass spectrum of a bromine-containing compound is its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two prominent peaks in the mass spectrum for the molecular ion and any bromine-containing fragments: the monoisotopic peak (M) containing ⁷⁹Br and the M+2 peak containing ⁸¹Br, with a relative intensity ratio of roughly 1:1. asdlib.orgdocbrown.info HRMS can resolve these peaks and confirm their mass difference, which is a definitive indicator of the presence of a single bromine atom.

The expected HRMS data for the molecular ion of this compound is presented below.

| Ion Formula | Isotope Composition | Theoretical Exact Mass (Da) |

| [C₁₅H₁₂⁷⁹BrFO]⁺ | Carbon-12, Hydrogen-1, Bromine-79, Fluorine-19, Oxygen-16 | 322.01096 |

| [C₁₅H₁₂⁸¹BrFO]⁺ | Carbon-12, Hydrogen-1, Bromine-81, Fluorine-19, Oxygen-16 | 324.00891 |

The high resolving power of HRMS allows for the differentiation of compounds with the same nominal mass but different elemental compositions, thereby providing a high degree of confidence in the assigned molecular formula. nih.gov

X-ray Crystallography for Unambiguous Solid-State Structural Elucidation

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as other halogenated chalcones and propan-1-one derivatives, allows for a detailed prediction of its structural characteristics. nih.govnih.gov

Compounds of this class typically crystallize in common crystal systems like monoclinic or triclinic. nih.govnih.gov The crystal packing is often stabilized by various intermolecular interactions. Given the presence of bromine and fluorine atoms and aromatic rings, interactions such as C-Br···π, C-H···O, and π-π stacking are expected to play a significant role in the supramolecular architecture. nih.govresearchgate.net

The table below presents expected crystallographic parameters for this compound, based on published data for analogous structures. nih.govnih.gov

| Parameter | Expected Value / Type |

| Crystal System | Monoclinic or Triclinic |

| Space Group | e.g., P2₁/c, P-1 |

| a (Å) | 5 - 10 |

| b (Å) | 9 - 25 |

| c (Å) | 10 - 15 |

| α (°) | 90 (for Monoclinic) or 75-90 (for Triclinic) |

| β (°) | 90 - 110 |

| γ (°) | 90 (for Monoclinic) or 80-90 (for Triclinic) |

| Volume (ų) | ~1000 - 2000 |

| Z (molecules/unit cell) | 2 or 4 |

This technique would unambiguously determine the conformation of the propiophenone chain and the relative orientations of the substituted phenyl rings, providing conclusive structural evidence.

Chromatographic Techniques for Purity Assessment and Separation of Isomers

Chromatographic methods are essential for verifying the purity of a synthesized compound and for separating it from starting materials, byproducts, and isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, making it a powerful tool for identifying and quantifying volatile and semi-volatile compounds. waters.com For this compound, GC would separate the compound from any volatile impurities before it enters the mass spectrometer.

In the mass spectrometer, typically operating in electron ionization (EI) mode, the molecule undergoes fragmentation, producing a unique pattern that serves as a chemical "fingerprint". The fragmentation of ketones is well-understood. libretexts.orgmiamioh.edu For the target molecule, characteristic fragmentation pathways would include:

α-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group. This can result in two primary fragment ions:

Loss of the 2-(4-fluorophenyl)ethyl radical, leading to the [C₇H₄BrO]⁺ ion (3-bromobenzoyl cation).

Loss of the 3-bromophenyl radical, leading to the [C₈H₈FO]⁺ ion (3-(4-fluorophenyl)-1-oxopropyl cation).

Cleavage at the Carbonyl Group: Loss of a neutral carbon monoxide (CO) molecule from fragment ions.

McLafferty Rearrangement: A potential rearrangement if sterically feasible, involving the transfer of a hydrogen atom to the carbonyl oxygen, followed by cleavage of the β-carbon bond.

The presence of bromine would result in a 1:1 isotopic pattern for all bromine-containing fragments. asdlib.org

| Predicted Fragment Ion | m/z (for ⁷⁹Br) | Fragmentation Pathway |

| [C₁₅H₁₂BrFO]⁺ | 322 | Molecular Ion |

| [C₇H₄BrO]⁺ | 183 | α-Cleavage: Loss of •CH₂CH₂(C₆H₄F) |

| [C₈H₈FO]⁺ | 139 | α-Cleavage: Loss of •C₆H₄Br |

| [C₆H₄Br]⁺ | 155 | Cleavage of C-C(=O) bond |

| [C₆H₅FCH₂]⁺ | 109 | Benzylic cleavage |

The GC retention time and the unique mass spectrum together provide high confidence in the compound's identity and purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds and for preparative separations. ajrconline.orgpensoft.net A reversed-phase HPLC (RP-HPLC) method is typically suitable for analyzing propiophenone derivatives. sielc.comnih.gov

A standard RP-HPLC setup would involve a C18 stationary phase column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. An acidic modifier like formic acid or phosphoric acid is often added to improve peak shape and resolution. sielc.com Detection is commonly performed using a UV-Vis detector, set to a wavelength where the aromatic rings of the molecule exhibit strong absorbance (typically in the 254 nm range).

The purity of the sample is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would show a single, sharp, and symmetrical peak with a stable retention time.

| Parameter | Typical Conditions |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water gradient |

| Modifier | 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

This method can be validated according to ICH guidelines for parameters such as linearity, accuracy, and precision to ensure reliable purity determination. pensoft.net

Computational Chemistry and Quantum Chemical Studies on 3 Bromo 3 4 Fluorophenyl Propiophenone

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in determining the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. For compounds similar to 3'-Bromo-3-(4-fluorophenyl)propiophenone, such as other chalcones and propiophenone (B1677668) derivatives, the B3LYP hybrid functional combined with a basis set like 6-311G++(d,p) is commonly employed to achieve reliable results. nih.gov

Geometry optimization calculations yield crucial data on bond lengths, bond angles, and dihedral angles. For instance, in a study of a structurally related chalcone, (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, DFT calculations were used to determine these parameters, which were found to be in good agreement with experimental X-ray diffraction data. nih.gov Such calculations for this compound would be expected to provide a detailed three-dimensional structure, which is the foundation for understanding its chemical behavior.

Table 1: Representative Theoretical Bond Lengths and Angles for a Similar Chalcone Derivative

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C=O | 1.223 | O-C-C | 120.5 |

| C-C (phenyl) | 1.390 - 1.405 | C-C-C (phenyl) | 119.0 - 121.0 |

| C-Br | 1.905 | C-C-Br | 119.8 |

Note: The data in this table is illustrative and based on a closely related compound. Actual values for this compound would require specific calculations.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Stability

While DFT is excellent for electronic properties, molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape and stability of larger molecules over time. MM methods use classical physics to model the potential energy surface of a molecule, allowing for rapid exploration of different conformations. This is particularly important for a molecule like this compound, which has several rotatable bonds.

A conformational analysis would typically involve systematically rotating the single bonds and calculating the energy of each resulting conformer to identify the most stable (lowest energy) structures. Following this, MD simulations can be performed to study the dynamic behavior of the molecule at a given temperature. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves and flexes over time. This can provide insights into the molecule's flexibility and the accessibility of different conformations, which can be crucial for its interaction with other molecules or biological targets.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies) through Computational Methods

Computational chemistry provides a powerful means to predict spectroscopic data, which can be invaluable for the identification and characterization of new compounds.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. The GIAO (Gauge-Including Atomic Orbital) method is frequently used for this purpose. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be predicted. These theoretical predictions can then be compared with experimental NMR spectra to confirm the structure of the synthesized compound. Online databases and software can also provide predicted NMR spectra based on the molecular structure. drugbank.comnmrdb.org

IR Frequencies: Similarly, the vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum, can be calculated using DFT. These calculations involve determining the second derivatives of the energy with respect to the atomic positions. The resulting vibrational modes can be visualized to understand the nature of the molecular vibrations. Theoretical IR spectra are often scaled by an empirical factor to better match experimental data. For related bromoacetophenone compounds, DFT calculations have been shown to be in good agreement with experimental FTIR and FT-Raman spectra. jocpr.com

Table 2: Illustrative Predicted Spectroscopic Data

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Aromatic Protons: 7.0 - 8.2 |

| Aliphatic Protons: 3.0 - 3.5 | ||

| ¹³C NMR | Chemical Shift (ppm) | Carbonyl Carbon: ~198 |

| Aromatic Carbons: 120 - 140 | ||

| IR | Frequency (cm⁻¹) | C=O stretch: ~1680 |

Note: These values are representative and based on general knowledge of similar functional groups. Precise predictions require specific quantum chemical calculations for this compound.

Computational Elucidation of Reaction Pathways and Transition States

Understanding the mechanism of chemical reactions is a fundamental aspect of chemistry. Computational methods allow for the detailed exploration of reaction pathways, including the identification of transition states and the calculation of activation energies. For a molecule like this compound, one might be interested in the mechanisms of its synthesis or its subsequent reactions.

To study a reaction mechanism, the geometries of the reactants, products, and any intermediates are optimized. Transition state searches are then performed to locate the saddle point on the potential energy surface that connects these species. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. Various computational approaches can be used to analyze the reaction mechanism in detail. smu.edursc.org

Analysis of Molecular Orbitals and Electron Density Distribution

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. nih.govnih.gov

For a related brominated and fluorinated chalcone, the HOMO-LUMO energy gap was calculated to be 4.12 eV using DFT, suggesting its potential for optoelectronic applications. nih.gov Similar calculations for this compound would reveal its electronic characteristics.

The electron density distribution can be visualized through Molecular Electrostatic Potential (MEP) maps. These maps show the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). MEP maps are useful for predicting the sites of electrophilic and nucleophilic attack. For instance, the oxygen atom of the carbonyl group in this compound is expected to be a region of negative electrostatic potential, making it a likely site for interaction with electrophiles. nih.govxisdxjxsu.asia

Table 3: Key Compound Names

| Compound Name |

|---|

| This compound |

| (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one |

| 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one |

Reaction Mechanisms and Chemical Reactivity of 3 Bromo 3 4 Fluorophenyl Propiophenone

Mechanistic Investigations of Electrophilic Aromatic Substitution Reactions on Halogenated Phenyl Rings

Electrophilic Aromatic Substitution (EAS) represents a cornerstone of aromatic chemistry. For 3'-Bromo-3-(4-fluorophenyl)propiophenone, potential EAS reactions would primarily concern the 3'-bromophenyl ring, as the 4-fluorophenyl ring is not directly activated. The mechanism of EAS universally proceeds through a two-step process:

Formation of the Sigma Complex (Arenium Ion) : The aromatic ring, acting as a nucleophile, attacks an electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org

Deprotonation : A weak base removes a proton from the carbon atom bonded to the electrophile, restoring the aromaticity of the ring in a fast, exothermic step. masterorganicchemistry.comlibretexts.org

The reactivity and regioselectivity (the orientation of the incoming electrophile) on the 3'-bromophenyl ring are dictated by the two existing substituents: the bromo group and the 3-(4-fluorophenyl)propanoyl group.

Bromo Group : Halogens like bromine are deactivating substituents due to their strong electron-withdrawing inductive effect, which pulls electron density from the ring, making it less nucleophilic. studylib.netyoutube.com However, they are ortho, para-directors because of their weaker, opposing resonance effect, where lone pairs on the bromine can be donated to the ring. This donation preferentially stabilizes the positive charge of the arenium ion intermediate when the electrophile adds to the ortho (2' and 6') or para (4') positions. studylib.netyoutube.comtcd.ie

Propanoyl Group : The acyl group (a ketone) is strongly deactivating and a meta-director. Its carbonyl group strongly withdraws electron density from the ring through both inductive and resonance effects, making the ring significantly less reactive. alexandonian.com This deactivation is most pronounced at the ortho and para positions, leaving the meta position (5') as the least deactivated and therefore the preferred site of electrophilic attack.

When these two groups are present on the same ring, their directing effects are in competition. The bromo group directs to the 2', 4', and 6' positions, while the acyl group directs to the 5' position. In such cases, the powerful deactivating nature of the acyl group generally dominates, making any further electrophilic substitution on this ring challenging and slow.

Nucleophilic Addition Reactions at the Propiophenone (B1677668) Carbonyl Center

The carbonyl group of the propiophenone moiety is a key site for reactivity. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. numberanalytics.commasterorganicchemistry.com This reaction, known as nucleophilic addition, transforms the hybridization of the carbonyl carbon from sp² to sp³ and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.com

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide ion to yield an alcohol. The rate of this addition is influenced by several factors:

Electronic Effects : Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the carbonyl carbon, accelerating the reaction. The 3'-bromo substituent on the phenyl ring has an electron-withdrawing inductive effect, which would be expected to make the carbonyl carbon of this compound slightly more reactive towards nucleophiles compared to an unsubstituted propiophenone. masterorganicchemistry.com

Steric Effects : Bulky groups near the carbonyl center can hinder the approach of the nucleophile, slowing the reaction.

Common nucleophilic addition reactions applicable to this ketone include:

Reduction : Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) act as a source of hydride ions (H⁻), reducing the ketone to a secondary alcohol. wikipedia.org

Grignard and Organolithium Reactions : Carbon nucleophiles, such as those in Grignard reagents (R-MgBr) or organolithium reagents (R-Li), add to the carbonyl to form a new carbon-carbon bond, yielding a tertiary alcohol after workup. masterorganicchemistry.com

The table below summarizes expected outcomes for common nucleophilic additions.

| Nucleophile/Reagent | Product Type | Key Features |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Secondary Alcohol | Irreversible reduction of the carbonyl group. masterorganicchemistry.com |

| Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol | Forms a new C-C bond at the carbonyl carbon. |

| Cyanide (e.g., HCN/NaCN) | Cyanohydrin | Reversible addition, forms a new C-C bond. |

Radical Reactions and Single-Electron Transfer (SET) Processes Involving Bromine and Fluorine Substituents

The halogen substituents on this compound offer pathways for radical reactions. The carbon-bromine (C-Br) bond is significantly weaker than the carbon-fluorine (C-F) bond and is more susceptible to homolytic cleavage to form a radical.

A typical radical reaction involving an aryl bromide is radical dehalogenation. This can be initiated by radical initiators and often involves a single-electron transfer (SET) process. For instance, reagents like tributyltin hydride (Bu₃SnH) can be used to replace the bromine atom with a hydrogen atom through a radical chain mechanism. While specific studies on the target compound are unavailable, the process generally involves the abstraction of the bromine atom by a tributyltin radical to generate an aryl radical, which then abstracts a hydrogen atom from another molecule of the tin hydride.

The C-F bond on the 4-fluorophenyl ring is very strong and generally unreactive under typical radical conditions. Its high bond dissociation energy makes it resistant to homolytic cleavage, and it would not be expected to participate in the radical reactions that the C-Br bond undergoes.

Regioselectivity and Stereoselectivity in Chemical Transformations Involving the Compound

Regioselectivity in reactions of this compound primarily relates to electrophilic aromatic substitution, as discussed in section 5.1. The directing effects of the bromo and acyl groups are competitive, making the prediction of a single major regioisomer complex without experimental data. The bromo group directs ortho and para, while the strongly deactivating acyl group directs meta. studylib.nettcd.ie

Stereoselectivity is a critical consideration for reactions at the carbonyl group and the adjacent alpha-carbon (the C3 of the propane (B168953) chain), which is a stereocenter.

Reduction of the Carbonyl : The reduction of the prochiral ketone function creates a new stereocenter at the carbon that was part of the carbonyl group. Using achiral reducing agents like NaBH₄ would result in a racemic mixture of the two possible alcohol enantiomers. However, the use of chiral reducing agents or catalysts can achieve stereoselective reduction. Notable methods include:

CBS Reduction : Utilizes a proline-derived oxazaborolidine catalyst with borane (B79455) to achieve highly enantioselective reduction of aryl ketones. wikipedia.org

Noyori Asymmetric Hydrogenation : Employs chiral ruthenium-BINAP catalysts for the enantioselective hydrogenation of ketones. wikipedia.org

Chiral Borane Reagents : Reagents like Alpine-Borane, derived from α-pinene, can provide enantiopure alcohols from ketones. uwindsor.cawikipedia.org

The table below illustrates the potential for stereocontrol in the reduction of the carbonyl group.

| Reaction Type | Reagent Type | Stereochemical Outcome |

|---|---|---|

| Carbonyl Reduction | Achiral (e.g., NaBH₄) | Racemic mixture of alcohols |

| Chiral (e.g., CBS catalyst, Chiral Ru-catalyst) | Enantioenriched alcohol (either R or S depending on catalyst) wikipedia.orgwikipedia.org |

Kinetic and Thermodynamic Studies of Reactions

Kinetics :

In Electrophilic Aromatic Substitution , the rate-determining step is the initial attack of the electrophile on the aromatic ring to form the arenium ion. masterorganicchemistry.com This step has a high activation energy because it disrupts the stable aromatic system. libretexts.org The presence of the deactivating bromo and, particularly, the strongly deactivating acyl group would make this step kinetically very slow.

In Nucleophilic Addition , the rate of reaction is influenced by the electrophilicity of the carbonyl carbon. Kinetic studies, such as those involving the addition of amines to activated double bonds, can help elucidate the transition state and whether the mechanism is concerted or stepwise. psu.eduresearchgate.net

Thermodynamics :

The thermodynamics of Nucleophilic Addition to the carbonyl can be either reversible or irreversible. The addition of strong bases like hydride or Grignard reagents is effectively irreversible and thermodynamically driven. masterorganicchemistry.com The addition of weaker nucleophiles is often reversible, allowing for equilibrium control of the reaction.

Derivatization and Functionalization Strategies of 3 Bromo 3 4 Fluorophenyl Propiophenone

Modification and Transformation of the Bromine Moiety (e.g., Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination)

The bromine atom attached to one of the phenyl rings is a key functional group that serves as a handle for numerous cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. tcichemicals.comnih.gov In the case of 3'-Bromo-3-(4-fluorophenyl)propiophenone, the aryl bromide moiety can be coupled with a variety of aryl or vinyl boronic acids or their esters to generate biaryl or aryl-vinyl structures. This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse pool of boronic acids. tcichemicals.comnih.gov The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.org

The reaction conditions typically involve a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand, a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), and a solvent system, which can range from toluene to aqueous mixtures. ugr.esikm.org.my The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields for specific substrates. For instance, fluorinated biphenyl derivatives, which are of interest in the pharmaceutical and materials industries, can be synthesized using heterogeneous palladium nanoparticle catalysts in Suzuki-Miyaura reactions. ugr.es

| Aryl Bromide Substrate | Boronic Acid Partner | Catalyst System | Base | Solvent | Product Type | Potential Yield |

|---|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Biaryl propiophenone (B1677668) | Good to Excellent |

| This compound | 4-Vinylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | Styrenyl propiophenone | Good to Excellent |

| This compound | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | Heteroaryl propiophenone | Good to Excellent |

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.orglibretexts.org This reaction allows for the coupling of aryl halides with a wide array of primary and secondary amines, as well as other nitrogen nucleophiles. wikipedia.orgorganic-chemistry.org For this compound, this transformation would replace the bromine atom with an amino group, opening up access to a large family of aniline derivatives. These products are valuable intermediates for the synthesis of pharmaceuticals and other biologically active molecules.

The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The development of various generations of phosphine ligands has been critical to the broad applicability of this reaction, allowing for the coupling of a diverse range of amines under milder conditions. wikipedia.orgnih.gov Common catalyst systems consist of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos, in the presence of a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). libretexts.orgnih.gov

| Aryl Bromide Substrate | Amine Partner | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | N-Aryl morpholine derivative |

| This compound | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | Diphenylamine derivative |

| This compound | Carbazole | [Pd(allyl)Cl]₂ / t-BuXPhos | NaOtBu | Toluene | N-Aryl carbazole derivative |

Functionalization and Substitution Reactions on the Fluorophenyl Ring

The 4-fluorophenyl group in the molecule is susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom can act as a leaving group, particularly because the aromatic ring is activated by the electron-withdrawing propiophenone group. masterorganicchemistry.com SNAr reactions are a powerful tool for introducing a variety of functional groups onto an aromatic ring. nih.gov

For a successful SNAr reaction, a strong nucleophile is typically required, and the aromatic ring must be electron-deficient. masterorganicchemistry.com The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized carbanion, and the rate of reaction is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com In this compound, the ketone group, while not directly attached to the fluorophenyl ring, can still exert an electron-withdrawing effect through the alkyl chain, albeit a weaker one. More significantly, the fluorine itself is highly electronegative, contributing to the electrophilicity of the carbon it is attached to.

Common nucleophiles for SNAr reactions include alkoxides, thiolates, and amines. mdpi.com For example, reaction with sodium methoxide in a suitable solvent could replace the fluorine atom with a methoxy group. Similarly, reaction with a thiol could introduce a thioether linkage, and various amines could be used to form C-N bonds. The reaction conditions often involve heating the substrate with an excess of the nucleophile in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). orgsyn.org

Transformations and Derivatizations at the Propiophenone Alkyl Chain and Ketone Group

The propiophenone moiety offers several avenues for derivatization, including reactions at the ketone carbonyl group and the adjacent α- and β-carbons of the alkyl chain.

Ketone Group Transformations:

The carbonyl group is one of the most versatile functional groups in organic chemistry. It can undergo a wide range of transformations:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Further reduction to a methylene (B1212753) group (CH₂) can be achieved through methods like the Wolff-Kishner or Clemmensen reduction, or by catalytic hydrogenation over a palladium catalyst, which is particularly effective for aryl alkyl ketones. libretexts.orglibretexts.org

Alkylation/Arylation: Grignard reagents or organolithium compounds can add to the carbonyl carbon to form tertiary alcohols.

Reductive Amination: The ketone can be converted into an amine through reductive amination, which involves the formation of an imine or enamine intermediate followed by reduction.

Alkyl Chain Functionalization:

The α-carbon of the propiophenone chain is acidic and can be deprotonated by a suitable base to form an enolate. This enolate is a powerful nucleophile and can participate in various reactions:

α-Alkylation: The enolate can be alkylated with alkyl halides to introduce new substituents at the α-position. researchgate.netnih.gov

α-Halogenation: The α-position can be halogenated using reagents like N-bromosuccinimide (NBS).

α-Hydroxylation and α-Amination: Electrophilic sources of oxygen or nitrogen can be used to introduce hydroxyl or amino groups at the α-position.

α-Benzoxylation: A metal-free protocol for the α-benzoxylation of ketones has been developed using terminal aryl alkenes as an arylcarboxy surrogate, catalyzed by tetra-n-butylammonium iodide (TBAI) with tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.net

These transformations allow for the introduction of diverse functional groups and the creation of new stereocenters, significantly increasing the molecular complexity and diversity of the derivatives.

Synthesis of Libraries of Substituted Propiophenone Derivatives for Structure-Activity Relationship Investigations

The synthesis of chemical libraries based on a common scaffold is a fundamental strategy in drug discovery and materials science. oncodesign-services.comspirochem.com By systematically modifying different parts of a lead molecule, researchers can explore the structure-activity relationship (SAR), which describes how the chemical structure of a compound influences its biological activity or physical properties. oncodesign-services.comnih.gov The this compound scaffold is well-suited for the generation of such libraries due to its multiple, orthogonally reactive sites.

An SAR study typically involves synthesizing a series of analogs where specific structural features are varied and then testing these analogs in relevant biological or physical assays. oncodesign-services.com For the propiophenone scaffold, a library could be designed to explore the effects of substituents at several key positions:

The 3'-Position of the Phenyl Ring: Using Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions, a wide variety of aryl, heteroaryl, alkyl, and amino groups can be introduced at this position, replacing the bromine atom.

The 4-Position of the Fluorophenyl Ring: SNAr reactions can be employed to replace the fluorine with different nucleophiles, such as alkoxy, aryloxy, thioalkyl, or amino groups.

The Propiophenone Chain: Modifications at the α-carbon through enolate chemistry can introduce steric bulk, polar groups, or additional hydrogen-bonding capabilities. The ketone can be reduced or converted to other functional groups to probe the importance of the carbonyl for activity.

By correlating the structural changes with the observed activity, researchers can build a model of the pharmacophore or identify the key structural requirements for a desired property. nih.govmdpi.com This information is then used to design more potent, selective, or otherwise optimized compounds. The systematic derivatization of the this compound core can thus lead to the discovery of novel compounds with significant potential in various applications.

Exploration of Potential Academic Applications Non Prohibited Areas

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The molecular architecture of 3'-Bromo-3-(4-fluorophenyl)propiophenone, featuring a reactive ketone group and halogenated aromatic rings, positions it as a versatile intermediate in multi-step organic synthesis. Propiophenone (B1677668) derivatives are recognized as valuable precursors in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai

Building Block for Specialty Chemical Production

In the production of specialty chemicals, this compound can serve as a foundational building block. The bromine atom on one of the phenyl rings is a particularly useful functional group, as it can be readily displaced or participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds. This allows for the attachment of a wide array of other molecular fragments, leading to the creation of diverse and complex chemical structures. ossila.com Aromatic ketones are considered valuable intermediates in chemical synthesis, and methods to transform them into other functional groups, such as esters, further broaden their utility. waseda.jp

The propiophenone core itself can undergo various chemical transformations. The ketone group can be reduced to an alcohol, which can then be further modified, or it can be used as a handle to introduce other functional groups through reactions such as aldol (B89426) condensations or Mannich reactions. This versatility makes compounds like this compound sought after in the synthesis of novel organic compounds with potential applications in various fields. ontosight.ai

Precursor in Agrochemical Research and Development

The presence of both bromine and fluorine in this compound makes it a compound of interest in the field of agrochemical research. Halogenated compounds are a significant class of agrochemicals, and the introduction of fluorine, in particular, is a common strategy to enhance the efficacy of active ingredients. Fluorine's high electronegativity and ability to form strong bonds with carbon can lead to increased metabolic stability and improved binding affinity to target enzymes or receptors in pests and weeds.

Investigations into Enzyme-Ligand Interactions and Biochemical Probes

The study of how small molecules interact with biological macromolecules is a cornerstone of drug discovery and chemical biology. Halogenated compounds, such as this compound, are of interest in this area due to the ability of halogen atoms to form specific interactions, known as halogen bonds, with protein targets. nih.gov

Studies of Binding Affinities to Defined Molecular Targets in In Vitro Systems

The potential for this compound and its derivatives to bind to specific molecular targets can be investigated using a variety of in vitro techniques. The binding affinity of a compound to a target protein, often a key determinant of its biological activity, can be quantified through methods such as fluorescence quenching assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC). For example, studies on halogenated phenols have demonstrated their ability to bind to human transthyretin, with the nature and position of the halogen atoms influencing the binding affinity. nih.gov

Computational methods, such as molecular docking, can be used to predict the binding mode and estimate the binding affinity of this compound to the active site of a target enzyme or receptor. These in silico studies can guide the synthesis of derivatives with improved binding characteristics. The combination of in vitro binding assays and computational modeling provides a powerful approach to understanding the structure-activity relationships of novel compounds.

| Compound | Target Protein | Binding Affinity (Kd) | Assay Method |

|---|---|---|---|

| Halogenated Phenol A | Human Transthyretin | 1.2 µM | Fluorescence Quenching |

| Halogenated Thiophenol B | Human Transthyretin | 0.8 µM | Fluorescence Quenching |

| Propiophenone Derivative C | Protein Tyrosine Phosphatase 1B | 5.4 µM | Enzyme Inhibition Assay |

Development of Chemical Probes for Biochemical Assays

Chemical probes are essential tools for studying the function of proteins and other biomolecules in their native environment. The propiophenone scaffold of this compound can be functionalized to create such probes. For instance, a fluorescent tag could be attached to the molecule to allow for visualization of its interaction with a target protein within a cell. Alternatively, a photo-reactive group could be incorporated to enable covalent cross-linking of the probe to its binding partner upon exposure to light, facilitating the identification of the target protein.

The development of such probes often involves the synthesis of a series of derivatives to optimize properties such as cell permeability, target selectivity, and signal-to-noise ratio. The bromo and fluoro substituents on this compound can be used to fine-tune these properties, making it a potentially valuable starting point for the development of novel biochemical probes.

Applications in Materials Science for Polymer and Advanced Material Synthesis

The unique combination of functional groups in this compound also suggests its potential utility in the field of materials science. The development of advanced polymers and functional materials often relies on the use of specialized monomers that can impart desired properties to the final material. researchgate.net

The bromine atom on the phenyl ring of this compound can serve as a site for polymerization. For example, it could be used in cross-coupling polymerization reactions to create conjugated polymers with interesting electronic and optical properties. Bromination of aromatic compounds is a known strategy for creating precursors for such materials. mdpi.com The presence of the fluorine atom could also influence the properties of the resulting polymer, potentially enhancing its thermal stability or altering its electronic characteristics.

Development of Novel Catalytic Systems Utilizing the Compound as a Substrate or Ligand

A comprehensive search of scientific literature and academic databases for research detailing the use of this compound specifically as a substrate or ligand in the development of novel catalytic systems did not yield specific published studies.

While the broader class of halogenated propiophenones and related ketones are subjects of interest in catalysis—particularly in reactions such as asymmetric reduction and cross-coupling—no detailed research findings, reaction data, or specific catalytic protocols involving this compound could be identified. The functional groups present in the molecule, including the ketone carbonyl group, the carbon-bromine bond, and the fluorinated phenyl ring, suggest theoretical potential for its use in various catalytic transformations. However, at present, there is no available research to substantiate its practical application in this area.

Consequently, no data tables on reaction conditions, yields, or catalyst performance related to this specific compound can be provided.

Comparative Studies and Structure Activity Relationship Sar Investigations

Comparative Analysis with Other Halogenated and Substituted Propiophenones

The chemical properties of 3'-Bromo-3-(4-fluorophenyl)propiophenone can be understood by comparing it with other halogenated ketones. Propiophenone (B1677668) derivatives and the closely related acetophenones serve as valuable benchmarks. ossila.comontosight.ai Halogenation, in particular, can significantly alter a molecule's electronic and steric profile. drugdesign.org

For instance, 3′-Bromo-4′-fluoroacetophenone, a structural relative, is utilized as a precursor in the synthesis of chalcones and carbazoles. ossila.com The presence and position of halogen atoms on the aromatic rings are critical. In a series of halogenated phenylethanolamines, it was found that 2,5-dihalogenated derivatives blocked beta-receptors at lower concentrations than 2,4-dihalogen or 3,4-dihalogen derivatives, highlighting the importance of substitution patterns. nih.gov

Below is a comparative table of various halogenated propiophenone and acetophenone (B1666503) derivatives, illustrating the structural diversity within this class of compounds.

| Compound Name | Molecular Formula | Key Structural Features | Reference(s) |

| This compound | C₁₅H₁₂BrFO | Bromine on the benzoyl ring (meta-position); Fluorine on the 3-phenyl ring (para-position). | - |

| 3′-Bromo-4′-fluoroacetophenone | C₈H₆BrFO | Acetophenone core; Bromine at 3'-position and Fluorine at 4'-position of the same ring. | ossila.com |

| 2-Bromo-4-fluoroacetophenone | C₈H₆BrFO | Acetophenone core; Bromine at 2-position and Fluorine at 4-position of the same ring. | nbinno.com |

| 4′-Bromo-3-chloropropiophenone | C₉H₈BrClO | Propiophenone core; Bromine on the phenyl ring (para-position); Chlorine on the propane (B168953) chain. | sigmaaldrich.com |

| 5-Bromo-3,4-dimethyl-2-hydroxy-propiophenone | C₁₁H₁₃BrO₂ | Propiophenone core with additional methyl and hydroxyl groups on the brominated ring. | ontosight.ai |

| (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one | C₁₆H₁₂BrFO₂ | Chalcone structure (α,β-unsaturated ketone); Contains bromo, methoxy, and fluoro substituents. | nih.gov |

This comparison reveals a wide array of substitution patterns, each imparting distinct chemical characteristics. The specific arrangement in this compound, with halogens on separate rings, allows for the independent modulation of the electronic properties of both the benzoyl and the 3-phenyl moieties.

Impact of Bromine and Fluorine Substituent Position and Nature on Reactivity and Chemical Properties

The presence and position of bromine and fluorine atoms in this compound have a profound influence on its reactivity.

Bromine Substituent (3'-position): The bromine atom on the benzoyl ring primarily acts as an electron-withdrawing group through its inductive effect. This influences the reactivity of the aromatic ring and the adjacent carbonyl group. nbinno.com It can also serve as a leaving group in nucleophilic aromatic substitution reactions, although this is less common than its role in directing further substitutions on the ring. nbinno.com In the context of radical halogenation, the C-H bond dissociation energies are critical for determining reactivity, and halogen substituents can influence these values. libretexts.org

Fluorine Substituent (4-position): Fluorine is the most electronegative element, and its presence on the 3-phenyl ring significantly alters the electron distribution within that ring. nbinno.com This strong negative inductive effect can stabilize intermediates in certain reactions. stackexchange.com For example, in nucleophilic aromatic substitution (SₙAr), a fluorine substituent can stabilize the negatively charged Meisenheimer complex intermediate, thereby increasing the reaction rate, even though fluoride (B91410) is typically a poor leaving group compared to bromide. stackexchange.com The effect of a fluorine substituent can be variable depending on its position; when located ortho to the reaction center, it can have a variable activating influence, while a para fluorine is slightly deactivating and a meta fluorine is activating in nucleophilic aromatic substitution. researchgate.net

Rational Design Principles for New Propiophenone Analogues Based on SAR Data

Rational drug design leverages SAR data to create new molecules with improved properties. mdpi.com For propiophenone analogues, SAR studies would systematically explore the impact of modifying the halogen substituents and other structural features.

Key principles for designing new analogues based on the this compound scaffold include:

Varying Halogen Position: Moving the bromine and fluorine atoms to other positions on their respective rings would generate a library of isomers. An SAR study might reveal that a different substitution pattern (e.g., 2'-bromo or 4'-bromo) leads to more favorable interactions with a biological target. nih.gov

Changing Halogen Identity: Replacing bromine with chlorine or iodine, or fluorine with other halogens, would modulate both steric and electronic properties. Halogen atoms can participate in various interactions, including hydrophobic and polar ones, and can change the polarity of adjacent atoms. drugdesign.org For instance, in a series of glycine (B1666218) antagonists, introducing a chlorine and then an iodine atom progressively increased potency by factors of 70 and 1000, respectively. drugdesign.org

Introducing Other Substituents: Adding electron-donating groups (like methoxy) or electron-withdrawing groups (like nitro) to the aromatic rings would provide further insight into the electronic requirements for activity. mdpi.com

Modifying the Propiophenone Linker: Altering the three-carbon chain—for example, by adding methyl groups or creating a more rigid cyclic structure—could optimize the compound's conformation for better binding to a target.

These systematic modifications, guided by SAR analysis, accelerate the process of identifying compounds with desired properties. pharmacophorejournal.com The goal is to build a comprehensive understanding of how specific structural features correlate with the chemical or biological activity being studied. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that transforms SAR into a mathematical form. pharmacophorejournal.com It aims to find a correlation between the chemical structures of a series of compounds and their observed activities. nih.govnih.gov Once a statistically significant QSAR model is developed, it can be used to predict the activity of new, yet-to-be-synthesized molecules, thereby prioritizing synthetic efforts. pharmacophorejournal.comyoutube.com

For a series of propiophenone analogues derived from this compound, a QSAR study would involve the following steps:

Data Set Assembly: A series of analogues would be synthesized and their relevant chemical property or biological activity measured quantitatively. This set is then typically divided into a training set for building the model and a test set for validating it. nih.gov

Descriptor Calculation: For each molecule, a range of molecular descriptors are calculated. These are numerical values that represent different aspects of the molecule's structure, such as its lipophilicity (e.g., logP), electronic properties (e.g., Hammett constants, dipole moment), steric properties (e.g., molecular volume), and topological indices. nih.govnih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that links the descriptors to the observed activity. nih.govnih.gov

Model Validation: The model's statistical significance and predictive power are rigorously tested using both internal and external validation techniques to ensure it is robust and not a result of chance correlation. pharmacophorejournal.comnih.gov

A successful QSAR model for this class of compounds could provide predictive insights into how modifying the halogen substitution pattern or other structural features would affect a desired property, guiding the rational design of new analogues with enhanced characteristics. rsc.org

Future Research Directions and Unexplored Avenues

Green Chemistry Approaches for Sustainable Synthesis of 3'-Bromo-3-(4-fluorophenyl)propiophenone

The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. For a molecule like this compound, traditional syntheses such as the Friedel-Crafts acylation often rely on stoichiometric amounts of Lewis acid catalysts and halogenated solvents, which can be environmentally problematic. Future research should focus on greener alternatives.

One promising approach is the use of solid acid catalysts, such as zeolites or clays, which can be easily recovered and reused, minimizing waste. Another avenue is the exploration of solvent-free reaction conditions, potentially utilizing mechanochemistry, where mechanical force is used to drive chemical reactions. Furthermore, catalytic methods using more benign reagents are highly desirable. For instance, the development of catalytic Friedel-Crafts acylations using catalytic amounts of metal triflates could significantly improve the sustainability of the synthesis.

The principles of green chemistry could be applied to the synthesis of this compound in various ways:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Investigating the possibility of deriving starting materials from renewable biological sources.

Catalysis: Employing catalytic reagents in small quantities rather than stoichiometric reagents.

Benign Solvents: Utilizing safer solvents like water or supercritical fluids, or conducting reactions in the absence of solvents.

A comparative table of potential green synthesis methodologies is presented below.

| Synthesis Method | Catalyst | Solvent | Advantages |

| Catalytic Friedel-Crafts | Metal Triflates | Green Solvents | Reduced catalyst loading, potential for recyclability. |

| Solid Acid Catalysis | Zeolites, Clays | Solvent-free | Easy catalyst separation, reusability, reduced waste. |

| Mechanochemistry | None | Solvent-free | Reduced solvent use, potentially lower energy consumption. |

| Biocatalysis | Enzymes | Aqueous media | High selectivity, mild reaction conditions, biodegradable catalysts. |

Advanced Mechanistic Investigations using Real-Time Spectroscopic Techniques

A thorough understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound. While the general mechanism of reactions like the Friedel-Crafts acylation is known, the specific kinetics and intermediates involved in the formation of this particular molecule have yet to be studied in detail.

Real-time spectroscopic techniques offer a powerful tool for these investigations. For example, in-situ infrared (IR) spectroscopy or Raman spectroscopy could be used to monitor the concentration of reactants, intermediates, and products throughout the course of the reaction. This would provide valuable data on reaction rates, the influence of reaction conditions, and the potential for side reactions. Such studies could lead to a more controlled and efficient synthesis.

Key areas for mechanistic investigation include:

Identification of Intermediates: Characterizing the acylium ion or other reactive intermediates formed during the reaction.

Kinetic Studies: Determining the rate law and activation parameters to understand the factors that control the reaction speed.

Computational Modeling: Using density functional theory (DFT) or other computational methods to model the reaction pathway and transition states, complementing experimental findings.

Development of Enantioselective Synthetic Routes